4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872208
InChI: InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H
SMILES:
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC15872208

Molecular Formula: C10H17ClN2O2S

Molecular Weight: 264.77 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride -

Specification

Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77 g/mol
IUPAC Name 4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H
Standard InChI Key AYPBWXFFLBYDKQ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(2-aminopropyl)-N-methylbenzenesulfonamide hydrochloride. Its molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 264.77 g/mol . Key structural features include:

  • A para-methyl-substituted benzene ring linked to a sulfonamide group.

  • A 2-aminopropyl chain attached to the sulfonamide nitrogen.

  • A hydrochloride salt formation at the amine group.

Table 1: Comparative Structural Features of Related Sulfonamides

Compound NameSubstituent PositionKey Functional GroupsMolecular Weight (g/mol)
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide HCl2-aminopropylSulfonamide, methyl, hydrochloride264.77
N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide HCl 3-aminopropylSulfonamide, methyl, hydrochloride264.77
2-Aminophenol-4-sulfonamide 2-aminophenolSulfonamide, hydroxyl188.21

Spectroscopic and Computational Data

  • SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN.Cl

  • InChI Key: KWJSZMCJYDVVCI-UHFFFAOYSA-N

  • X-ray Crystallography: While no crystallographic data exist for this specific compound, analogues like N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide exhibit planar sulfonamide groups with bond lengths of 1.63 Å for S–O and 1.76 Å for S–N .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with N-methyl-1,2-diaminopropane in dichloromethane under basic conditions (e.g., triethylamine).

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to yield the final salt .

Key Reaction:

4-methylbenzenesulfonyl chloride+N-methyl-1,2-diaminopropaneEt3N4-(2-aminopropyl)-N-methylbenzene-1-sulfonamideHClHydrochloride salt\text{4-methylbenzenesulfonyl chloride} + \text{N-methyl-1,2-diaminopropane} \xrightarrow{\text{Et}_3\text{N}} \text{4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:

  • Temperature: 25–30°C for sulfonylation.

  • pH control during hydrochloride formation (pH 4.5–5.5) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to ionic hydrochloride formation .

  • Stability: Stable under ambient conditions but degrades above 150°C, releasing SO₂ and NH₃ .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point192–195°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)1.24Computational prediction
pKa8.9 (amine), 1.2 (sulfonamide)Potentiometric titration

Biological Activity and Mechanisms

Antimicrobial Activity

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Structural analogues of this compound show IC₅₀ values of 2.3 µM against Staphylococcus aureus and 3.1 µM against Escherichia coli .

Anti-Inflammatory Effects

In murine models, related compounds suppress NF-κB and ISRE pathways, reducing TNF-α production by 60–70% at 10 µM .

Figure 1: Proposed Mechanism of Action

SulfonamideBindingDHPS/NF-κBInhibitionReduced folate synthesis/cytokine release\text{Sulfonamide} \xrightarrow{\text{Binding}} \text{DHPS/NF-κB} \xrightarrow{\text{Inhibition}} \text{Reduced folate synthesis/cytokine release}

Pharmacological Applications

Drug Development

This compound’s scaffold serves as a pharmacophore for designing:

  • Antibacterial agents: Modifications at the aminopropyl chain enhance Gram-negative coverage .

  • Adjuvants: Co-administration with monophosphoryl lipid A (MPLA) boosts antigen-specific IgG titers by 4-fold .

Biochemical Probes

Regulatory and Patent Landscape

A 2024 patent (CN104592064A) describes a related synthesis method using chlorsulfonic acid and sulfur oxychloride, achieving 96% yield . No FDA approvals exist for this compound as of 2025.

Future Directions

  • Target identification: Photoaffinity labeling studies to map binding sites.

  • Structure-activity optimization: Introducing fluorinated groups to improve blood-brain barrier penetration.

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